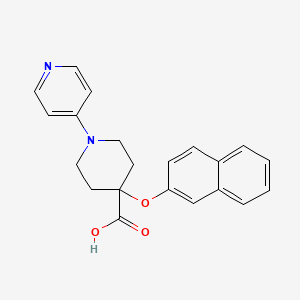
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyridine derivatives and is known for its unique chemical structure, which makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets in the body, such as enzymes and receptors. These interactions can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and physiological effects:
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to modulate the activity of certain neurotransmitters in the brain, which could have potential implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine in lab experiments include its unique chemical structure, which makes it an interesting molecule to study, and its potential applications in various areas of scientific research. However, there are also some limitations associated with the use of this compound in lab experiments, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. One potential direction is to further investigate its potential as a drug candidate for various diseases. This could involve studying its pharmacokinetics and toxicity in animal models and conducting clinical trials in humans. Another potential direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. This could involve developing new methods for the synthesis and purification of this compound and optimizing its fluorescent properties. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of 3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine involves the reaction of 3-fluoro-4-methylbenzaldehyde and 2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-amine in the presence of a suitable catalyst and solvent. This reaction leads to the formation of the desired compound, which can be purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-10-3-4-12(7-14(10)16)13-5-6-15(19-11(13)2)20-8-17-18-9-20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIPLLVWWZOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N3C=NN=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methylphenyl)-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)


![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)

![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

